Cas no 60748-39-2 (gonyautoxin I)

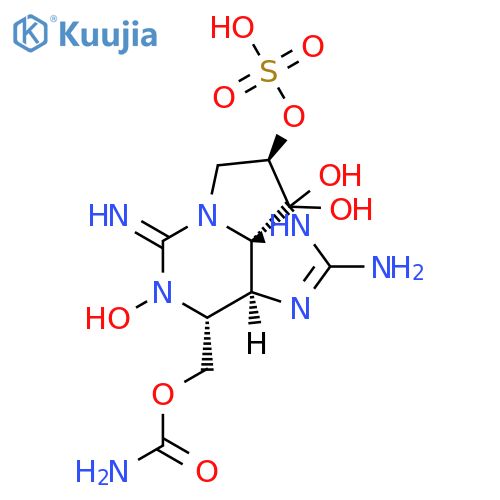

gonyautoxin I structure

商品名:gonyautoxin I

gonyautoxin I 化学的及び物理的性質

名前と識別子

-

- gonyautoxin I

- [(3aS,4R,6Z,9R)-2-Amino-5,10,10-trihydroxy-6-imino-9-(sulfooxy)-3 a,4,5,6,9,10-hexahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carb amate

- GONYAUTOXIN-1 AND -4

- Gonyautoxin-I

- NS00008693

- GTX1

- SCHEMBL22319914

- Toxin GTX1

- GTX I

- Gonyautoxin 1

- GONYAUTOXIN1

- 1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol, 2-amino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,5,6,8,9-hexahydro-5-hydroxy-6-imino-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)-

- Gonyautoxin 1&4

- Gonyautoxins -1 and -4

-

- インチ: 1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4+,5-,9-/m0/s1

- InChIKey: CETRDCWBMBILAL-XXKOCQOQSA-N

- ほほえんだ: N1[C@]2([H])[C@]3(C(O)(O)[C@H](OS(O)(=O)=O)CN3C(=N)N(O)[C@H]2COC(N)=O)NC=1N

計算された属性

- せいみつぶんしりょう: 411.08101

- どういたいしつりょう: 411.081

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 11

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 810

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 266A^2

- 疎水性パラメータ計算基準値(XlogP): -5.7

じっけんとくせい

- 密度みつど: 2.57

- 屈折率: 1.975

- PSA: 257.35

- 酸性度係数(pKa): -3.84±0.18(Predicted)

gonyautoxin I 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G299673-0.5ml |

gonyautoxin I |

60748-39-2 | 31.68 μg/mL in aqueous 0.5mM hydrochloric acid | 0.5ml |

¥5499.90 | 2023-09-02 |

gonyautoxin I 関連文献

-

Hyebin Yoo,Hyesung Jo,Seung Soo Oh Mater. Adv. 2020 1 2663

-

Lyndon E. Llewellyn Nat. Prod. Rep. 2006 23 200

-

Roberto G. S. Berlinck Nat. Prod. Rep. 1999 16 339

-

4. Study of the binding mechanism between aptamer GO18-T-d and gonyautoxin 1/4 by molecular simulationShunxiang Gao,Bo Hu,Xin Zheng,Dejing Liu,Mingjuan Sun,Jiaxiang Qin,Hao Zhou,Binghua Jiao,Lianghua Wang Phys. Chem. Chem. Phys. 2016 18 23458

-

Padmanabhan Eangoor,Amruta Sanjay Indapurkar,Mani Deepika Vakkalanka,Jennifer Sporty Knaack Analyst 2019 144 4702

60748-39-2 (gonyautoxin I) 関連製品

- 64296-26-0(Gonyautoxin IV)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量